

Spectroscopic Characterization of Dimethyl 2,6dibromoheptanedioate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl 2,6-dibromoheptanedioate**, a key chemical intermediate. The document outlines predicted and characteristic spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented to aid in the replication and verification of these findings.

Data Presentation

The following tables summarize the predicted and characteristic quantitative data for **Dimethyl 2,6-dibromoheptanedioate**.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl3, Reference: Tetramethylsilane (TMS) at 0.00 ppm



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.3 - 4.5	Multiplet	2H	CH-Br (C2, C6)
~3.75	Singlet	6H	O-CH₃
~2.0 - 2.2	Multiplet	4H	CH ₂ (C3, C5)
~1.6 - 1.8	Multiplet	2H	CH ₂ (C4)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm[1]

Chemical Shift (δ) ppm	Carbon Type	Assignment
~170 - 172	Quaternary	C=O (C1, C7)
~52 - 54	Primary	O-CH₃
~48 - 52	Tertiary	CH-Br (C2, C6)
~30 - 35	Secondary	CH ₂ (C3, C5)
~25 - 30	Secondary	CH ₂ (C4)

Table 3: Characteristic IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
2950 - 2850	Medium to Strong	С-Н	Alkyl Stretch
1750 - 1735	Strong	C=O	Ester Stretch[2]
1300 - 1000	Strong	C-O	Ester Stretch[2]
600 - 500	Strong	C-Br	Alkyl Halide Stretch



Table 4: Predicted Mass Spectrometry Data

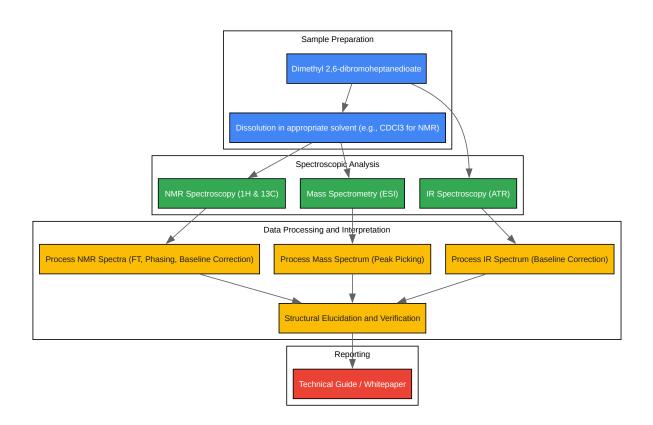
(Electrospray Ionization - ESI)[3]

Adduct	m/z	Predicted Collision Cross Section (Ų)
[M+H]+	344.93315	154.7
[M+Na]+	366.91509	163.1
[M-H] ⁻	342.91859	158.2
[M+NH ₄]+	361.95969	171.9
[M+K]+	382.88903	148.7
[M+H-H ₂ O] ⁺	326.92313	161.4
[M+HCOO] ⁻	388.92407	167.6
[M+CH₃COO] ⁻	402.93972	209.7

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **Dimethyl 2,6-dibromoheptanedioate**.





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Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Approximately 10-20 mg of Dimethyl 2,6-dibromoheptanedioate is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz) nuclei. The sample is placed in the magnet and allowed to equilibrate to the probe temperature (typically 298 K).
- Data Acquisition:
 - ¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

- Sample Preparation: As **Dimethyl 2,6-dibromoheptanedioate** is a liquid, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrument Setup: The ATR accessory is installed in the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is collected to subtract atmospheric and instrument-related absorptions.
- Data Acquisition: The sample is brought into firm contact with the crystal. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.



 Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum. Baseline correction may be applied if necessary.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of Dimethyl 2,6-dibromoheptanedioate is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 μg/mL.
- Instrument Setup: The mass spectrometer is equipped with an electrospray ionization (ESI) source. The instrument is calibrated using a standard calibration solution to ensure mass accuracy.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion
 using a syringe pump at a flow rate of 5-10 μL/min. The mass spectrum is acquired over a
 relevant m/z range (e.g., 100-500 amu) in both positive and negative ion modes to observe
 different adducts. Key source parameters such as capillary voltage, cone voltage, and
 desolvation gas flow and temperature are optimized to maximize the signal intensity of the
 analyte.
- Data Processing: The acquired mass spectra are processed to identify the m/z values of the molecular ions and any significant fragment ions. The isotopic pattern for bromine-containing compounds (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) is used to confirm the presence of bromine atoms in the detected ions.

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